2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Overview
Description
- Chemical Formula : C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>OS<sub>2</sub>
- CAS Number : 139297-03-3
- Molecular Weight : 200.283 g/mol
- Linear Formula : C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>OS<sub>2</sub>
- IUPAC Name : Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzoate
Synthesis Analysis
- Methods for the synthesis of new pyrido [2,3-d]pyrimidine and pyrimidino [4,5-d] [1,3]oxazine derivatives have been developed. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3-d]pyrimidin-5-one derivatives. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization. In the presence of an activated CH<sub>2</sub> group (e.g., PhCH<sub>2</sub>) in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido [2,3-d]pyrimidin-7-one derivatives. The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5-d] [1,3]oxazines.
Molecular Structure Analysis
- The compound has a thieno[2,3-d]pyrimidin-4-one core with a methylsulfanyl group attached.
- The molecular structure consists of a fused ring system containing sulfur and nitrogen atoms.
Chemical Reactions Analysis
- The compound can undergo cyclization reactions to form either pyrido [2,3-d]pyrimidin-5-one derivatives or pyrido [2,3-d]pyrimidin-7-one derivatives, depending on the presence of an activated CH<sub>2</sub> group in the amide moiety.
Physical And Chemical Properties Analysis
- Melting Point : 225–226°C (MeCN)
- IR Spectrum (KBr) : Key peaks at 3060, 2978, 2914, 1655 (C=O), 1584, 1525, 1495, 1477, 1435, 1423, 1378, 1360, 1331, 1243, 1076, 1036, 978, 888, 772, 752, 705, 681, 645, 573, 538 cm<sup>-1</sup>
Scientific Research Applications
Synthesis and Chemical Properties
Polymorphs and Hydrogen Bonding : The synthesis of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, a derivative of 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one, revealed two polymorphic forms with distinct hydrogen bonding patterns, showcasing its versatile molecular interactions (Glidewell, Low, Marchal, & Quesada, 2003).
Nucleophilic Displacement : Research on the nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones highlights the chemical reactivity of these compounds and their potential for further chemical modifications (Kikelj, Grosjean, Meslin, Julienne, & Deniaud, 2010).
Biological Applications
Cytostatic and Antiviral Activity : Thieno-fused 7-deazapurine ribonucleosides, related to 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one, exhibited low micromolar or submicromolar in vitro cytostatic activities against various cancer and leukemia cell lines, along with some antiviral activity against HCV (Tichy et al., 2017).
Antimicrobial Activity : A study on Thieno [2,3-d] pyrimidin-4-one showed antimicrobial activity against various bacterial strains like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albican and Aspergillus niger (R., Kumar, Kumar, & Singh, 2016).
Antitumor Activity : Some derivatives of Thieno[3,2-d]pyrimidine and Thienotriazolopyrimidine, which are structurally similar to 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one, showed potent antitumor activity on various human cancer cell lines, comparable to the effects of doxorubicin (Hafez & El-Gazzar, 2017).
Other Applications
Synthesis Efficiency : A green approach was reported for the synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating a reduced catalyst loading and easy purification process, contributing to more sustainable chemical synthesis methods (Shi et al., 2018).
Solid-State Fluorescence Properties : Novel fluorescent compounds including 2-amino-4-methylsulfanylbenzo[4,5]thieno[3,2-d]pyrimidines were synthesized, demonstrating potential applications in the field of fluorescence and imaging (Yokota et al., 2012).
Safety And Hazards
- The compound does not appear to have significant toxicity based on available data.
Future Directions
- Further studies are needed to explore the compound’s biological activity, potential therapeutic applications, and safety profile.
properties
IUPAC Name |
2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-11-7-8-5(10)4-2-3-12-6(4)9-7/h2-3H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLWQKCXBSLMLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CS2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397327 | |
Record name | 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |
CAS RN |
309976-36-1 | |
Record name | 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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